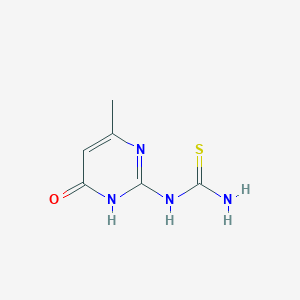

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea

Overview

Description

“N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It has been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections . It is used to obtain various S-alkyl derivatives with anticonvulsant activity .

Synthesis Analysis

The compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide . A good yield was achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature .

Molecular Structure Analysis

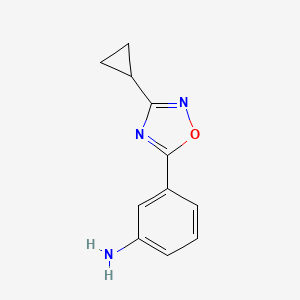

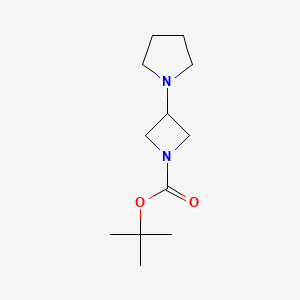

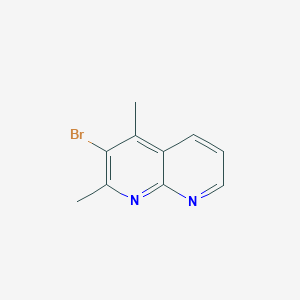

The molecular formula of the compound is C14H18N6O2 and its molecular weight is 302.338. The compound has a complex structure with multiple functional groups, including a pyrimidinone ring, a thiourea group, and a methyl group .

Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . When reacted with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When heated with aniline in boiling ethanol, it results in substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .

Physical And Chemical Properties Analysis

The compound forms colorless crystals . It has a melting point of 179-181°C . The IR spectrum shows peaks at 1649 cm-1 (C=O) and 1590 cm-1 (C=N) .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, such as N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea, have been found to exhibit significant anticancer properties . These compounds can interfere with the proliferation of cancer cells, potentially leading to the development of new anticancer drugs. The compound’s ability to inhibit colony formation and cell migration, as well as induce apoptosis and cell cycle arrest in cancer cells, makes it a promising candidate for further research and drug development .

Antitubercular Properties

Research has indicated that pyrimidine derivatives show potential in the treatment of tuberculosis. These compounds can act against various diseases and infections, including tuberculosis, by targeting specific pathways within the bacterial cells .

Anti-HIV Effects

Some pyrimidine derivatives have been identified to possess anti-HIV activities. The structural similarity of these compounds to nucleic acids allows them to interfere with viral replication processes, offering a pathway for the development of new HIV treatments .

Anticonvulsant Activity

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea derivatives have been used to obtain various S-alkyl derivatives with anticonvulsant activity . This application is particularly relevant in the development of treatments for seizure disorders .

Androgen Receptor Antagonism

The compound has been studied for its potential as a full antagonist of the androgen receptor. This application is significant in the treatment of castration-resistant prostate cancer , where the compound could inhibit the growth of cancer cells by blocking the action of androgens.

Analgesic Properties

Synthesis of certain derivatives of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea has led to compounds with notable analgesic activity . These compounds could contribute to the development of new pain management medications .

Mechanism of Action

Target of Action

The primary target of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea is SecA , a key component of the bacterial Sec-dependent secretion pathway . SecA ATPase is one of the essential components in the Sec machinery, which provides a major pathway to help protein translocation from the cytosol across or into the cytoplasmic membrane .

Mode of Action

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea interacts with its target, SecA, by inhibiting its ATPase activity . This inhibition disrupts the Sec-dependent secretion pathway, which is crucial for bacterial survival .

Biochemical Pathways

The affected pathway is the Sec-dependent secretion pathway . This pathway is responsible for protein translocation from the cytosol across or into the cytoplasmic membrane . By inhibiting SecA, N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea disrupts this pathway, leading to downstream effects that include impaired bacterial survival .

Result of Action

The molecular and cellular effects of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea’s action include the inhibition of SecA ATPase and disruption of the Sec-dependent secretion pathway . This leads to impaired protein translocation, which is essential for bacterial survival .

properties

IUPAC Name |

(4-methyl-6-oxo-1H-pyrimidin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4OS/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCAKQDBKKNOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)